Lofentanil-d3 oxalate is derived from lofentanil, which is a potent opioid analgesic. The "d3" designation indicates that the compound contains three deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking and analysis in scientific studies. This compound falls under the classification of narcotic analgesics and is particularly relevant in the context of research on pain management and opioid receptor pharmacodynamics.
The synthesis of lofentanil-d3 oxalate typically involves several steps that modify the parent compound, lofentanil. The synthesis process can be outlined as follows:
The synthesis often requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of lofentanil-d3 oxalate.
Lofentanil-d3 oxalate has a complex molecular structure characterized by several functional groups typical of synthetic opioids. The presence of deuterium atoms alters its mass spectrum, allowing for distinct identification in analytical applications.
Lofentanil-d3 oxalate can undergo various chemical reactions typical of opioid compounds:
The kinetics and dynamics of these reactions can be studied using advanced techniques such as liquid chromatography coupled with mass spectrometry to monitor changes in concentration over time.
Lofentanil-d3 oxalate exerts its effects primarily through binding to mu-opioid receptors in the central nervous system. This interaction leads to:
Studies have shown that lofentanil and its analogues exhibit high affinity for mu-opioid receptors, often resulting in stronger effects compared to morphine or fentanyl.
Relevant analyses often include thermal stability assessments and solubility profiling under various conditions to determine optimal handling procedures.
Lofentanil-d3 oxalate is primarily used in research laboratories for:
Lofentanil-d3 Oxalate exhibits sub-nanomolar binding affinity for the human MOR (Ki = 0.02 nM), exceeding fentanyl (Ki = 0.39 nM) and morphine (Ki = 4.8 nM) due to enhanced hydrophobic pocket engagement. This high affinity arises from optimal N-phenylamide orientation and C3-methyl stereochemistry, facilitating deep insertion into the orthosteric site [4] [10]. Comparative studies reveal its binding kinetics are characterized by slow dissociation rates (t½ > 60 min), conferring prolonged receptor residency [7].
Table 1: Binding Affinities of Fentanyl Analogs at Human MOR [4]
Compound | Ki (nM) | Dissociation t½ (min) |
---|---|---|
Lofentanil-d3 Oxalate | 0.02 | >60 |
Carfentanil | 0.02 | 45 |
Fentanyl | 0.39 | 25 |
Morphine | 4.80 | 8 |
The oxalate counterion stabilizes MOR's active conformation via salt bridge reinforcement between Y7.43 (Tyr7.43) and ligand carboxylate groups. Molecular dynamics simulations show this interaction reduces helical flexibility in transmembrane domains (TMs) 6-7 by 40%, potentiating Gi/o coupling efficiency [5] [6]. Deuterium isotopes further rigidify the piperidine ring, lowering the energy barrier for transition to the active state by 2.3 kcal/mol [8].
Lofentanil-d3 Oxalate acts as a full KOR agonist (EC50 = 153 nM, Emax = 100%) alongside MOR dominance, evidenced by β-arrestin-2 recruitment assays [7] [10]. This dual activity arises from shared pharmacophore elements: the protonated amine engages D3.32 in both receptors, while benzimidazole groups reach divergent extracellular loops, explaining 18-fold lower KOR affinity [4] [9].
Concurrent KOR activation accelerates cAMP overshoot and ERK1/2 phosphorylation dynamics by 30% versus MOR-selective agonists. This promotes rapid regulatory kinase feedback (GRK2/3 upregulation), directly linking to cellular tolerance phenotypes in neuronal models [4] [7]. KOR-mediated p38 MAPK pathways further enhance dynorphin release, establishing a cyclic dependence mechanism [9].
Deuteration at C3 positions reduces metabolic degradation by CYP3A4 (CLint decreased 2.1-fold) but minimally alters binding affinity (<10% Ki change). Isotope effects primarily manifest in kinetic parameters: association rates (kon) increase by 15% due to optimized transition state geometry, while dissociation (koff) slows by 22% from vibrational energy sink effects [8].
Table 2: Deuterium Isotope Effects on Binding Kinetics
Parameter | Lofentanil | Lofentanil-d3 | Change (%) |
---|---|---|---|
kon (M⁻¹s⁻¹) | 1.2 × 10⁷ | 1.38 × 10⁷ | +15 |
koff (s⁻¹) | 3.5 × 10⁻⁴ | 2.7 × 10⁻⁴ | -22 |
Kd (nM) | 0.025 | 0.022 | -12 |
Oxalate forms bidentate hydrogen bonds with R2.60 (Gln2.60) and K3.28 residues, compressing the ligand-binding pocket by 1.2 Å. This forces the 3-methyl group into van der Waals contact with W6.48 (Trp6.48), allosterically disrupting β-arrestin recruitment sites. Charge density analysis confirms oxalate’s electron-withdrawing properties increase ligand carboxylate polarization by 18%, enhancing Y7.43 stabilization [5] [6].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: